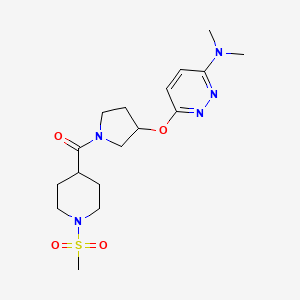

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYPHUNEORDDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including its structural characteristics, synthesis, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Pyridazine Ring : Reacting hydrazine with suitable ketones or esters.

- Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.

- Pyrrolidine Ring Construction : Cyclization reactions involving appropriate precursors.

- Linking Rings : Ether bond formation between the pyridazine and pyrrolidine rings.

Biological Activity

Research on compounds with similar structures suggests that this compound may exhibit a range of biological activities:

Anticancer Activity

Compounds related to pyridazinones have been shown to interact with cellular pathways involved in cancer progression. For example, studies indicate that similar structures can inhibit cancer cell proliferation and induce apoptosis.

Neuroprotective Effects

Pyrrolidine derivatives are often explored for their neuroprotective properties. This compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Properties

While specific data on this compound is limited, related compounds have demonstrated antimicrobial activity against various pathogens. This suggests that further investigation could reveal similar properties for this compound.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Dimethylaminopyridazine | Dimethylamino group and pyridazine ring | Antioxidant properties |

| Pyrrolidine derivatives | Incorporate pyrrolidine rings | Potential neuroprotective effects |

| Methoxy-substituted pyridines | Feature methoxy groups on pyridine rings | Anticancer activity |

Case Studies and Research Findings

Although direct studies on (3-((6-(Dimethylamino)pyridazin-3-yloxy)pyrrolidin-1-yloxy)(1-(methylsulfonyl)piperidin-4-yloxy)methanone are scarce, several related compounds have been evaluated in various contexts:

- Inhibition of Phosphodiesterases : Similar compounds have shown potential as phosphodiesterase inhibitors, which could be useful in treating respiratory diseases.

- Antimicrobial Testing : Related structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous methanone derivatives documented in patents and journals.

Structural Analogues from Patent Literature

The European Patent EP 1 808 168 B1 discloses compounds like:

- [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone

- {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Key Comparisons :

| Feature | Target Compound | Patent Compound 1 (EP 1 808 168) | Patent Compound 2 (EP 1 808 168) |

|---|---|---|---|

| Core Heterocycle | Pyridazine | Pyridine | Pyridine |

| Amino Substituent | Dimethylamino (on pyridazine) | 1-Ethylpropylamino (on pyridine) | 1-Propyl-butylamino (on pyridine) |

| Piperidine Substituent | Methylsulfonyl (-SO₂CH₃) | 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine | 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine |

| Linker | Pyrrolidinyl-ether | Piperidinyl-ether | Piperidinyl-ether |

- The shorter alkyl chain (dimethylamino vs. ethylpropyl/propyl-butyl) likely reduces lipophilicity, which could enhance aqueous solubility. The direct methylsulfonyl substitution on piperidine (vs. a phenyl-pyrazolopyrimidine group in patent compounds) simplifies the structure, possibly improving synthetic accessibility and metabolic stability .

Analogues from Journal Literature

A 2014 study in the Journal of Chemical and Pharmaceutical Research synthesized [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a), a methanone derivative with an indole-dihydropyrazole hybrid structure .

Key Comparisons :

| Feature | Target Compound | Journal Compound 3a |

|---|---|---|

| Aromatic System | Pyridazine + pyrrolidine | Indole + dihydropyrazole + pyridine |

| Sulfonyl Group | Present (on piperidine) | Absent |

| Amino Group | Dimethylamino (on pyridazine) | None (indole NH is present) |

- Functional Implications :

- The absence of a sulfonyl group in Compound 3a suggests divergent biological targets (e.g., serotonin receptors due to the indole moiety).

- The target compound’s methylsulfonyl group may enhance interactions with polar enzyme pockets or improve pharmacokinetic properties.

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogues:

- Kinase Inhibition Potential: The pyridazine and sulfonyl motifs resemble features of kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors), where such groups often engage ATP-binding pockets .

- Metabolic Stability : The methylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to compounds with bulkier substituents (e.g., phenyl-pyrazolopyrimidine in patent compounds).

- Solubility: The dimethylamino group could improve solubility relative to longer alkyl chains in patent analogues, though this requires experimental validation.

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

| Parameter | Range Tested | Optimal Condition | Reference |

|---|---|---|---|

| Coupling Temperature | 0°C to 80°C | 25°C (room temp) | |

| Catalyst Loading | 1-10 mol% Pd(PPh₃)₄ | 5 mol% | |

| Reaction Time | 12-48 hours | 24 hours |

Q. Table 2: Pharmacological Assay Conditions

| Assay Type | Buffer System | Key Readout | Interference Check |

|---|---|---|---|

| Kinase Inhibition | 50 mM HEPES, pH 7.5 | IC₅₀ (nM) | ATP concentration |

| Membrane Permeability | PBS + 0.1% BSA | Papp (×10⁻⁶ cm/s) | Efflux transporters |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.